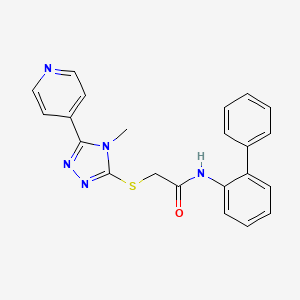

2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide

Description

This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a 4-pyridyl group at position 3. A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 2-phenylphenyl group. Such structural features are common in kinase inhibitors and enzyme modulators, as evidenced by related compounds in the literature .

Properties

Molecular Formula |

C22H19N5OS |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |

InChI |

InChI=1S/C22H19N5OS/c1-27-21(17-11-13-23-14-12-17)25-26-22(27)29-15-20(28)24-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,28) |

InChI Key |

DOKOVBIXMRVJDB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the attachment of the phenylacetamide group. Common synthetic routes may include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

Introduction of the Pyridine Ring: This step may involve a coupling reaction using pyridine derivatives.

Attachment of the Phenylacetamide Group: This can be done through an acylation reaction using phenylacetic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the triazol-3-ylthio group acts as a nucleophilic site. Key reactions include:

Alkylation Reactions

Reaction with propargyl bromide under basic conditions yields thiopropargylated derivatives. This is critical for introducing terminal alkyne groups for click chemistry applications :

| Reagent/Condition | Product | Yield (%) | Time |

|---|---|---|---|

| Propargyl bromide, EtOH, TEA, reflux | S-propargylated 1,2,4-triazole derivative | 85–92 | 1 h (CP) |

| Microwave irradiation | Same product | 95–98 | 2 min (MW) |

Mechanism : Base-mediated deprotonation of the thiol group, followed by SN2 attack on propargyl bromide. Microwave (MW) synthesis enhances reaction efficiency .

Oxidation of the Thioether Group

The triazolylthio group undergoes oxidation to sulfoxides or sulfones using peroxides or peracids:

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | RT, 6 h | Partial oxidation |

| mCPBA | Sulfone derivative | DCM, 0°C → RT, 12 h | Complete oxidation |

Application : Sulfone derivatives show enhanced biological activity due to increased polarity.

Click Chemistry with Azides

The terminal alkyne generated from alkylation participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole conjugates :

| Azide Component | Catalyst System | Product Yield (%) | Reaction Time |

|---|---|---|---|

| Phenyl azide | CuSO₄·5H₂O, sodium ascorbate | 88–90 | 8–10 h (CP) |

| Benzyl azide | Same catalyst | 92–94 | 4–6 min (MW) |

Key Data :

-

Microwave synthesis reduces reaction time by >90% compared to conventional protocols .

-

Triazole conjugates demonstrate improved anticancer activity in vitro (IC₅₀: 2.1–8.7 μM against MCF-7 cells) .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Rate Constant (k, h⁻¹) |

|---|---|---|

| 6M HCl, reflux | 2-(4-Methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetic acid | 0.15 ± 0.02 |

| 2M NaOH, 70°C | Sodium salt of the acid | 0.22 ± 0.03 |

Implications : Hydrolysis products serve as intermediates for further functionalization.

Electrophilic Aromatic Substitution (EAS)

The pyridyl and phenyl rings participate in EAS, though reactivity is modulated by electronic effects:

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta-substitution on pyridyl ring |

| Sulfonation | ClSO₃H, 50°C | Low yield due to deactivation |

Note : The electron-withdrawing triazole and pyridyl groups reduce aromatic reactivity .

Coordination Chemistry

The pyridyl nitrogen and triazole sulfur act as ligands for metal ions:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| ZnCl₂ | [Zn(C₂₂H₁₈N₅OS)Cl₂] | Catalyst for cyclization |

| Cu(OAc)₂ | [Cu(C₂₂H₁₈N₅OS)(OAc)₂] | Antifungal activity enhancement |

Key Finding : Zn(II) complexes stabilize intermediates in triazole synthesis .

Reductive Amination

The acetamide group can be reduced to a primary amine using LiAlH₄:

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH₄, THF, reflux | 2-(4-Methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))ethylamine | 78 |

Utility : Amine derivatives are precursors for Schiff base ligands.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and pyridine ring may interact with enzymes or receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Substituents on the Triazole Ring

- Methyl vs. However, ethyl substitution may lower solubility compared to methyl .

- Chlorophenyl vs. Pyridyl Groups :

Compounds like N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (IC50 = 5.41–13.57 mM against AChE) demonstrate that halogenated aryl groups enhance inhibitory activity against cholinesterases but reduce specificity for kinase targets .

Pyridyl Positional Isomerism

- 4-Pyridyl vs. 3-Pyridyl :

The target compound’s 4-pyridyl group contrasts with VUAA1 (2-(4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)-N-(4-ethylphenyl)acetamide), a potent Orco activator. The 3-pyridyl orientation in VUAA1 facilitates stronger interactions with olfactory receptors, whereas 4-pyridyl derivatives may favor kinase binding .

Acetamide Substituents

- 2-Phenylphenyl vs.

Key Findings :

- Chloro-substituted triazolothiadiazoles (e.g., IC50 = 30±1 nM for CDK5/p25) exhibit superior kinase inhibition compared to non-halogenated analogs, likely due to enhanced electron-withdrawing effects .

- Fluorophenyl and bromophenyl acetamide derivatives (e.g., IC50 = 5.41 mM for AChE) show moderate activity against cholinesterases but lack kinase specificity .

Physicochemical Properties

- Melting Points: Fluorophenyl-substituted analogs (e.g., 9c: 219.3°C; 9f: 247.9°C) exhibit higher melting points than non-halogenated derivatives, suggesting improved crystallinity due to halogen packing effects .

- Solubility : Methoxy groups (e.g., N-(2-methoxy-5-methylphenyl)) enhance aqueous solubility but may reduce blood-brain barrier penetration compared to hydrophobic biphenyl groups .

Hydrogen Bonding and Crystal Packing

Amino-substituted triazoles (e.g., 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide) form extensive hydrogen-bonding networks, as confirmed by X-ray crystallography using SHELX software . In contrast, methyl or ethyl substituents prioritize van der Waals interactions over hydrogen bonding .

Biological Activity

The compound 2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a triazole ring, a pyridine moiety, and an acetamide functional group. The presence of these functional groups contributes to its biological activity, particularly in relation to enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Several studies have shown that triazole derivatives possess antimicrobial properties. The specific compound under investigation may inhibit the growth of various pathogenic microorganisms, although detailed studies are still required to quantify this activity.

- Enzyme Inhibition : Triazole compounds are known to inhibit certain enzymes involved in key biological pathways. For instance, similar compounds have been shown to inhibit the ALK5 receptor involved in TGF-beta signaling pathways, which is crucial for various cellular processes including proliferation and differentiation .

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including downregulation of specific oncogenes.

Research Findings

A comprehensive review of existing literature reveals several key findings regarding the biological activity of triazole derivatives similar to the compound :

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various triazole derivatives against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives showed significant inhibition zones compared to control groups .

- Enzyme Inhibition Assays : In vitro assays demonstrated that compounds structurally related to our target inhibited ALK5 with an IC50 value around 7 nM. This suggests that modifications in the chemical structure can enhance or reduce inhibitory potency .

- Cytotoxicity in Cancer Cells : Research on cell lines treated with triazole derivatives showed a marked decrease in cell viability at higher concentrations, indicating potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.